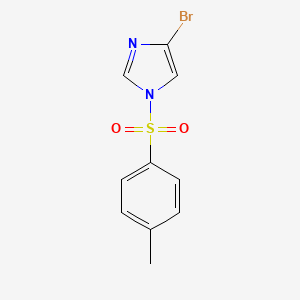

4-Bromo-1-tosyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRKCNGAIKLPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609954 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615534-48-0 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Tosyl 1h Imidazole and Its Derivatives

Direct N-Tosylation Strategies

Direct N-tosylation is a common and straightforward method for preparing N-sulfonylated imidazoles. This approach involves the reaction of a 4-bromo-1H-imidazole precursor with a tosylating agent, typically p-toluenesulfonyl chloride (TsCl).

The imidazole (B134444) ring possesses two nitrogen atoms (N-1 and N-3), and the selective introduction of the tosyl group at the N-1 position is a critical challenge. The regioselectivity of the N-tosylation reaction is influenced by both steric and electronic factors, as well as the reaction conditions, which can favor either the kinetic or thermodynamic product.

For 4-bromo-1H-imidazole, the N-1 and N-3 positions are not equivalent. The reaction with tosyl chloride in the presence of a base typically leads to the formation of the 1-tosyl isomer as the major product. This preference is often attributed to the thermodynamic stability of the resulting product. The bulky tosyl group is sterically more favored at the N-1 position, away from the adjacent C-5 proton, compared to the N-3 position, which is adjacent to the C-4 bromine substituent.

The yield and regioselectivity of the N-tosylation of 4-bromo-1H-imidazole are highly dependent on the chosen reaction parameters. Key variables that are often optimized include the type of base, the solvent system, and the reaction temperature.

Base: A variety of bases can be employed to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the sulfonyl group of tosyl chloride. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (triethylamine (Et₃N), pyridine), and strong bases like sodium hydride (NaH). The choice of base can impact the reaction rate and selectivity. For instance, using a strong, non-nucleophilic base like NaH in an aprotic solvent ensures complete deprotonation, which can lead to high yields of the N-tosylated product. nih.gov Milder bases like K₂CO₃ are also effective and offer easier handling. nih.gov

Solvent: Aprotic solvents are generally preferred for this reaction to avoid side reactions with the tosyl chloride. Dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. The polarity and solvating properties of the solvent can influence the reaction kinetics and the solubility of the reactants and intermediates.

Temperature: The reaction is often performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize the formation of byproducts. researchgate.net In some cases, gentle heating may be required to drive the reaction to completion, but this can also lead to undesired side reactions or decomposition.

| Entry | Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-1H-imidazole | Et₃N | DCM | 0 to RT | Moderate | researchgate.net |

| 2 | 2-Amino alcohol derivative | K₂CO₃ | ACN | RT | High | nih.gov |

| 3 | 4-Bromoaniline | Pyridine | DCM | RT | High | researchgate.net |

| 4 | β-Ketoester | Et₃N | N/A | RT | High | organic-chemistry.org |

This table presents representative conditions for tosylation reactions on various substrates, illustrating common choices for base, solvent, and temperature. Yields are described qualitatively as reported in the sources.

Multi-Component Reactions (MCRs) Incorporating Bromine and Tosyl Moieties

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer an efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of substituted imidazole derivatives that can incorporate bromine and, conceptually, a tosyl group.

The most common four-component synthesis of imidazoles, often a variation of the Radziszewski synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and a source of ammonia (B1221849) (typically ammonium (B1175870) acetate). organic-chemistry.orgresearchgate.net This methodology can be adapted to synthesize bromo-substituted imidazoles by using a bromine-containing starting material.

For example, using a bromo-substituted aldehyde (e.g., 4-bromobenzaldehyde) or a bromo-substituted 1,2-dicarbonyl compound allows for the incorporation of a bromine atom onto the imidazole scaffold. The primary amine component dictates the substituent at the N-1 position. While direct incorporation of a tosyl group at N-1 via this MCR is uncommon, this method is highly effective for preparing N-aryl or N-alkyl bromo-imidazoles, which can subsequently be N-tosylated if the N-1 position is unsubstituted (by using ammonium acetate as both the amine and ammonia source). A notable variation involves using a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield 1,2,4-trisubstituted imidazoles in high yields. organic-chemistry.orgresearchgate.net

| Aldehyde | 1,2-Dicarbonyl | Amine | Product | Yield (%) | Reference |

| 4-Bromobenzaldehyde (B125591) | Benzil | Benzylamine | 1-Benzyl-2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | 92 | nih.gov |

| 4-Chlorobenzaldehyde | Benzil | 4-Bromoaniline | 1-(4-Bromophenyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 90 | nih.gov |

| 2-Bromoacetophenone | N/A | Cyclohexylamine | 1-Cyclohexyl-2-phenyl-4-(2-bromophenyl)-1H-imidazole | 89 | organic-chemistry.org |

This table showcases examples of four-component reactions to produce bromo-substituted imidazole derivatives.

Three-component reactions provide another powerful strategy for assembling the imidazole ring. Vinyl azides have emerged as versatile building blocks in heterocycle synthesis. nih.gov The reaction of a vinyl azide, an aldehyde, and an amine can lead to the formation of polysubstituted imidazoles. By selecting starting materials containing a bromine atom, such as a bromo-substituted aromatic aldehyde or a bromo-substituted amine, bromo-imidazole derivatives can be synthesized. This approach allows for significant structural diversity in the final products. While not directly yielding a 1-tosyl derivative, this method can produce N-H or N-aryl bromo-imidazoles that are precursors for subsequent tosylation.

The Van Leusen imidazole synthesis is a classic and highly effective three-component reaction (vL-3CR) for preparing imidazoles. organic-chemistry.orgwikipedia.org The reaction involves the condensation of an aldehyde and a primary amine to form an aldimine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgnih.gov

In this reaction, the TosMIC reagent is a crucial building block, but it is important to note that the tosyl group acts as a leaving group during the final aromatization step to form the imidazole ring. organic-chemistry.org Therefore, the final product does not retain the tosyl group from the TosMIC reagent. However, the methodology is highly relevant as it utilizes a "tosyl" reagent to construct the imidazole core and can readily incorporate a bromine atom. By using a bromo-substituted aldehyde or a bromo-substituted primary amine, various bromo-imidazoles can be synthesized. These resulting bromo-imidazoles can then be subjected to N-tosylation as described in section 2.1 to yield the desired 4-bromo-1-tosyl-1H-imidazole derivatives.

| Aldehyde | Amine | Product | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Benzylamine | 1-Benzyl-5-(4-bromophenyl)-1H-imidazole | N/A | General Rxn organic-chemistry.org |

| Benzaldehyde | 4-Bromoaniline | 1-(4-Bromophenyl)-5-phenyl-1H-imidazole | N/A | General Rxn organic-chemistry.org |

This table illustrates how bromo-substituted imidazoles can be prepared using the Van Leusen three-component reaction, providing precursors for N-tosylation.

Bromination Strategies for Tosylated Imidazoles

The introduction of a bromine atom onto the tosylated imidazole scaffold can be approached through several distinct synthetic routes. The choice of strategy often depends on the desired regioselectivity and the availability of starting materials. Challenges include controlling the position of bromination, as the imidazole ring has multiple reactive sites.

Direct Halogenation of N-Tosylated Imidazoles

Direct bromination of an N-tosylated imidazole presents a synthetic challenge due to the electronic nature of the imidazole ring. The bromination of N-substituted imidazoles, such as 1-hydroxyimidazoles, has been shown to be highly dependent on reaction conditions. For instance, bromination in acetic acid can result in selective bromination at the C2 position, while using aqueous mixtures can lead to the formation of 2,4,5-tribromo derivatives researchgate.net. This suggests that direct bromination of 1-tosyl-1H-imidazole could likely yield a mixture of mono-, di-, and tri-brominated products, making it difficult to isolate the desired 4-bromo isomer selectively. The reaction outcome is sensitive to the solvent system, which can influence the reactivity of the heterocyclic ring researchgate.net.

Sequential Bromination and Tosylation Approaches

A more common and controllable strategy involves the initial bromination of imidazole followed by the introduction of the tosyl group onto the ring nitrogen. This sequential approach begins with the synthesis of 4(5)-bromoimidazole. However, direct monobromination of imidazole is often problematic, yielding mixtures of halogenated products. A more effective method is the controlled debromination of 2,4,5-tribromoimidazole.

| Step | Reaction | Reagents & Conditions | Key Challenge |

| 1 | Bromination | Start with 2,4,5-tribromoimidazole, followed by selective debromination. | Achieving monobromination at the C4(5) position. |

| 2 | Tosylation | 4(5)-bromo-1H-imidazole, p-toluenesulfonyl chloride (TsCl), Base. | Formation of a mixture of 1,4- and 1,5-regioisomers. thieme-connect.deresearchgate.net |

Regiocontrol in Bromination to the C4 Position

Achieving regioselectivity to obtain the C4-bromo isomer is a critical aspect of synthesizing the target molecule. The low reactivity of the C4 position in N-substituted imidazoles makes direct functionalization at this site challenging nih.gov. Several advanced strategies have been developed to overcome this hurdle.

One effective method involves a polybromination-selective debromination sequence. For example, a cost-effective and scalable synthesis was developed for the analogous 4-bromo-1,2-dimethyl-1H-imidazole. This process starts with 1,2-dimethyl-1H-imidazole, which is first brominated with N-bromosuccinimide (NBS) to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole. Subsequently, a selective debromination at the C5 position is accomplished using a Grignard reagent, such as isopropyl magnesium chloride, to afford the desired 4-bromo product in high yield thieme-connect.de.

Another powerful strategy for regiocontrol involves the use of a directing protecting group on the imidazole nitrogen. A synthetic route to 4-bromo-2-nitro-1H-imidazole utilizes 2-(trimethylsilyl)ethoxymethyl (SEM) as a protecting group. After protecting the N1 position of 2-nitroimidazole with a SEM group, bromination with NBS in a mixed solvent system directs the bromine to the C4 position. The SEM group can then be removed to yield the final product google.com. This highlights the utility of N-protecting groups in modulating the reactivity and directing the substitution pattern of the imidazole core nih.govgoogle.com.

| Strategy | Starting Material | Key Steps | Outcome |

| Polybromination/Debromination thieme-connect.de | 1,2-dimethyl-1H-imidazole | 1. Dibromination with NBS. 2. Selective debromination at C5 with iPrMgCl. | High yield of 4-bromo-1,2-dimethyl-1H-imidazole. |

| N-Protecting Group Directed Bromination google.com | 2-nitroimidazole | 1. Protection of N1 with SEM-Cl. 2. Bromination at C4 with NBS. 3. Deprotection. | Regioselective synthesis of 4-bromo-2-nitro-1H-imidazole. |

Catalytic Approaches in Tosylated Bromoimidazole Synthesis

Catalytic methods offer powerful and versatile routes for the synthesis of functionalized imidazoles. These approaches include transition metal-catalyzed reactions that can form the imidazole ring itself or introduce substituents with high precision.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, provides a cornerstone for the synthesis and derivatization of substituted imidazoles.

Palladium-Catalyzed C-H Functionalization: This modern approach allows for the direct formation of carbon-carbon bonds on the imidazole ring, avoiding the need for pre-halogenated substrates. However, the inherent reactivity of the imidazole C-H bonds presents a challenge, with the C2 and C5 positions being more reactive than the C4 position nih.gov. For N-substituted imidazoles, the C4 position exhibits very low reactivity in palladium-catalyzed C-H arylation. To overcome this, a strategy known as the "SEM-switch" has been developed. This involves transferring the SEM protecting group from the N1 to the N3 nitrogen, which activates the C4 position for subsequent arylation nih.gov.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that is widely used to create carbon-carbon bonds by coupling an organohalide with a boronic acid. In this context, this compound serves as an ideal organohalide precursor. It can be coupled with a wide variety of arylboronic acids to synthesize diverse 4-aryl-1-tosyl-1H-imidazole derivatives. A notable application is seen in the synthesis of bioactive molecules, where 4-bromo-1,2-dimethyl-1H-imidazole was coupled with 4-fluorophenylboronic acid as an initial step in the generation of a complex pharmaceutical ingredient thieme-connect.de.

| Reaction | Role of this compound | Catalyst | Coupling Partner | Product |

| Suzuki-Miyaura Coupling thieme-connect.de | Electrophile (Organohalide) | Palladium Complex | Arylboronic Acid | 4-Aryl-1-tosyl-1H-imidazole |

Oxidative Cyclization and C-N Coupling Methodologies

Catalytic methods can also be employed to construct the imidazole ring system from simpler, acyclic precursors.

Oxidative Cyclization: These methods build the heterocyclic core through reactions that form multiple bonds in a single process. An efficient approach for synthesizing benzimidazoles involves an amidine formation followed by an oxidative cyclization sequence using reagents like PIDA (phenyliodine diacetate) or copper catalysts nih.gov. Electrochemical oxidative cyclization represents another strategy, where compounds like o-phenylenediamine can react with aldehydes to form benzimidazoles without the need for chemical oxidants or catalysts researchgate.net. While these examples yield benzimidazoles, the underlying principle of forming the imidazole ring via oxidative C-N bond formation is a relevant catalytic strategy.

C-N Coupling Methodologies: Palladium-catalyzed tandem reactions have been developed to assemble polysubstituted imidazoles in a single operation from readily available starting materials. One such method involves the reaction of aryl iodides, imines, and carbon monoxide, which proceeds through the formation of a 1,3-dipole followed by a cycloaddition semanticscholar.org. This provides a modular route to complex imidazoles where all substituents can be independently controlled semanticscholar.org. These advanced catalytic cyclization and coupling reactions represent the cutting edge of heterocyclic synthesis, enabling the construction of diverse imidazole libraries.

Scalability and Process Optimization in Synthesis

Challenges and Solutions in Large-Scale Preparation of Tosylated Bromoimidazoles

To address these challenges, process optimization focuses on the careful selection of reagents and reaction conditions. For example, a cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole was developed to circumvent the issue of regioisomer formation by selecting an appropriate starting material and employing selective debromination techniques thieme-connect.de. In another instance, an improved kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole was achieved through a two-step process involving dibromination followed by a selective debromination. This method proved to be facile, safe, and readily scalable, yielding a high-quality product in large quantities www.gov.ukresearchgate.net.

The tosylation step, which introduces the p-toluenesulfonyl group, presents its own set of challenges. The reaction needs to be driven to completion to avoid unreacted starting material, which can be difficult to separate from the tosylated product. Furthermore, the removal of by-products, such as p-toluenesulfonic acid, requires efficient work-up and purification procedures. On a large scale, traditional purification methods like column chromatography are often not economically viable. Therefore, developing crystallization-based purifications is a key aspect of process optimization.

Below is a table summarizing common challenges and their corresponding solutions in the scale-up of tosylated bromoimidazole synthesis, based on findings for closely related derivatives.

| Challenge | Potential Solution | Rationale | Relevant Compounds |

| Poor Regioselectivity in Bromination | Use of specific brominating agents and controlled reaction conditions. | To minimize the formation of unwanted isomers and simplify purification. | 4-bromo-1-methyl-1H-imidazole derivatives google.com |

| Formation of Impurities | Optimization of reaction parameters (temperature, stoichiometry) and in-situ reductive deiodination. | To enhance reaction selectivity and reduce by-product formation. | 2-bromo-4-nitro-1H-imidazole www.gov.ukresearchgate.net |

| Difficult Purification | Development of crystallization-based purification methods. | To avoid costly and time-consuming chromatographic techniques on a large scale. | General principle for kilogram-scale synthesis researchgate.net |

| Safety Concerns at Scale | Employment of milder reaction conditions and less hazardous reagents. | To ensure a safe and robust manufacturing process suitable for industrial settings. | 4-bromo-1-methyl-1H-imidazole derivatives google.com |

| Sourcing of Starting Materials | Development of cost-effective routes from readily available precursors. | To ensure the economic viability and reliability of the supply chain for large-scale production. | 4-bromo-1,2-dimethyl-1H-imidazole thieme-connect.de |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound and its derivatives is essential for developing environmentally sustainable and economically viable manufacturing processes. This approach focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

A key aspect of green synthetic design is the development of one-pot, multi-component reactions. These strategies are highly efficient as they reduce the number of synthetic steps, minimize the need for intermediate purification, and consequently decrease solvent consumption and waste generation. For example, a one-pot synthesis for 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been developed using p-toluenesulfonic acid (PTSA) as a catalyst. This method offers mild reaction conditions, high yields, and avoids the use of toxic reagents, making it an environmentally friendly approach isca.me. Another study reports a green and efficient one-pot, four-component synthesis of novel imidazole derivatives under microwave irradiation, which significantly reduces reaction times and avoids the use of toxic solvents researchgate.net.

The choice of solvent is another critical factor in green chemistry. Traditional syntheses often rely on volatile organic compounds (VOCs) that are harmful to the environment and pose health and safety risks. Research into greener alternatives is ongoing. For the synthesis of halogenated imidazoles, a method has been developed that is simple, high-yielding, and avoids pollution and waste discharge google.com. The use of water as a solvent in the synthesis of imidazole derivatives has also been explored, offering a safe and environmentally benign alternative to organic solvents nih.gov.

The following table outlines key green chemistry principles and their application in the synthesis of imidazole derivatives.

| Green Chemistry Principle | Application in Imidazole Synthesis | Benefits |

| Waste Prevention | One-pot, multi-component synthesis. | Reduces the number of steps, minimizes waste from intermediate purification, and saves time and resources isca.meresearchgate.net. |

| Atom Economy | Catalytic reactions, such as using p-toluenesulfonic acid. | Maximizes the incorporation of starting materials into the final product, reducing by-products isca.me. |

| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions. | Reduces environmental impact and improves the safety profile of the synthesis google.comnih.gov. |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Significantly shortens reaction times, leading to energy savings researchgate.net. |

| Use of Renewable Feedstocks | (Not extensively documented for this specific compound) | Would further enhance the sustainability of the synthesis. |

| Reduce Derivatives | Avoidance of unnecessary protecting groups. | Simplifies the synthetic route and reduces waste. |

| Catalysis | Use of recyclable catalysts. | Improves efficiency and reduces the stoichiometric use of reagents. |

| Designing for Degradation | (Not a primary focus in synthesis design) | Would involve designing the final product to break down into benign substances after use. |

| Real-time Analysis for Pollution Prevention | In-process controls to monitor reaction completion and impurity formation. | Allows for better control over the reaction, minimizing by-product formation and waste. |

| Inherently Safer Chemistry for Accident Prevention | Use of less hazardous reagents and milder reaction conditions. | Reduces the risk of accidents and improves overall process safety google.com. |

By embracing these scalability considerations and green chemistry principles, the industrial production of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Mechanistic Studies of 4 Bromo 1 Tosyl 1h Imidazole

Reactivity of the C-Br Bond

The carbon-bromine bond at the C4 position of the imidazole (B134444) ring is a key site of reactivity, enabling a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Imidazole Ring

The bromine atom on the imidazole ring can be displaced by various nucleophiles in what is known as a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is facilitated by the presence of the electron-withdrawing tosyl group, which activates the imidazole ring towards nucleophilic attack. pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion. pressbooks.pub

The presence of electron-withdrawing groups, such as the tosyl group and the nitrogen atoms within the imidazole ring, helps to stabilize the negative charge of the Meisenheimer complex, thus favoring the reaction. pressbooks.pubmasterorganicchemistry.comthieme-connect.de Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of a diverse range of substituted imidazole derivatives.

Cross-Coupling Reactions for C-C, C-N, C-O, C-S Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The C-Br bond of 4-Bromo-1-tosyl-1H-imidazole is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have broad applications in the synthesis of complex organic molecules, including pharmaceuticals and materials. acs.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govthieme-connect.de It is a widely used method for the formation of C-C bonds and has been successfully applied to various imidazole-containing compounds. mdpi.comresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromoimidazole and a terminal alkyne. thieme-connect.de This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. acs.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromoimidazole with an amine in the presence of a palladium catalyst and a base. acs.orgmdpi.com It is a versatile method for the synthesis of arylamines and has been used in the preparation of various nitrogen-containing heterocyclic compounds.

A general representation of these cross-coupling reactions is shown below:

Where R can be an aryl, vinyl, alkynyl, or amino group depending on the specific coupling reaction.

Below is a table summarizing various cross-coupling reactions involving bromoimidazoles and related substrates.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | PdCl₂(PPh₃)₂, Xphos, K₂CO₃ | Aryl-substituted imidazole | nih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted imidazole | thieme-connect.de |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Amino-substituted imidazole | acs.org |

Reductive Debromination and Hydrogenation Pathways

Under certain reaction conditions, the C-Br bond can be cleaved through reductive debromination. This process involves the replacement of the bromine atom with a hydrogen atom. For instance, attempts to remove the N-tosyl group can sometimes lead to the unintended reductive debromination of the C-Br bond. rsc.org

In a study on 1-methyl-2,4,5-tribromoimidazole, treatment with dry tetramethylammonium (B1211777) fluoride (B91410) (TMAF) in polar aprotic solvents resulted in reductive debromination products rather than the expected fluorine substitution. scielo.br This highlights that the reaction pathway can be highly dependent on the specific reagents and conditions employed. Deuterium labeling studies confirmed that the solvent can act as the proton source in these debromination reactions. scielo.br

Reactivity of the N-Tosyl Group

The N-tosyl group plays a dual role in the chemistry of this compound. It serves as a protecting group for the imidazole nitrogen and also influences the reactivity of the imidazole ring.

N-Deprotection Strategies for Tosyl-Protected Imidazoles

The removal of the tosyl group, or deprotection, is a crucial step in many synthetic sequences to reveal the free NH group of the imidazole ring. researchgate.net Various methods have been developed for the deprotection of N-tosyl imidazoles.

One common strategy involves the use of reducing agents. For example, N-tosyl groups have been successfully cleaved using lithium in combination with naphthalene. acs.org However, the choice of deprotection conditions must be carefully considered to avoid side reactions, such as the reductive debromination of the C-Br bond. rsc.org In some cases, the deprotection of a tosyl group has been reported to occur under the conditions of a Suzuki cross-coupling reaction, leading to the formation of the NH-indazole. nih.gov

Role of the Tosyl Group in Modulating Imidazole Reactivity and Directing Group Effects

The tosyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the imidazole ring. This electronic effect has several important consequences for the reactivity of this compound.

Firstly, the electron-withdrawing nature of the tosyl group acidifies the C2-proton of the imidazole ring, making it more susceptible to deprotonation. This property is exploited in the van Leusen imidazole synthesis, where tosylmethyl isocyanide (TosMIC) is a key reagent. researchgate.netwikipedia.org

Secondly, the tosyl group acts as an activating group for nucleophilic aromatic substitution at the C4 position by stabilizing the negatively charged intermediate. pressbooks.pub It also serves as a good leaving group in certain reactions. researchgate.net

Furthermore, the tosyl group can act as a directing group in certain metal-catalyzed C-H functionalization reactions, although this is more established for other directing groups. rsc.org The ability of the tosyl group to coordinate with a metal catalyst can influence the regioselectivity of the reaction.

Imidazole Ring Reactivity and Transformations

The reactivity of the imidazole ring in this compound is characterized by a balance of electronic effects from the bromine and tosyl substituents. The tosyl group, being strongly electron-withdrawing, significantly influences the electron density of the imidazole ring, while the bromine atom offers a site for various substitution and coupling reactions.

Electrophilic Aromatic Substitution Patterns on the Imidazole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. fiveable.me In the context of this compound, the electron-withdrawing nature of the tosyl group deactivates the imidazole ring towards electrophilic attack. This deactivation makes typical EAS reactions, such as nitration or halogenation, challenging under standard conditions.

However, the directing effects of the existing substituents would theoretically guide incoming electrophiles. The tosyl group at the N-1 position and the bromine at the C-4 position would generally direct incoming electrophiles to the C-5 and C-2 positions. The precise outcome of such reactions would be highly dependent on the specific electrophile and reaction conditions. Research on related imidazole systems suggests that functionalization at these positions is possible, often requiring tailored synthetic approaches. rsc.org

Nucleophilic Additions and Ring-Opening Reactions

The presence of the electron-withdrawing tosyl group makes the imidazole ring in this compound susceptible to nucleophilic attack. Nucleophiles can add to the carbon atoms of the imidazole ring, particularly at the C-2 and C-5 positions, which are rendered more electrophilic.

Under certain conditions, strong nucleophiles can induce ring-opening reactions. For instance, treatment with a strong base could potentially lead to cleavage of the imidazole ring. While specific studies on the ring-opening of this compound are not extensively documented, related transformations in other substituted imidazoles suggest this possibility. For example, acid-mediated ring-opening reactions have been observed in 2H-azirines to generate imidazole derivatives, indicating the potential for the reverse reaction under appropriate conditions. unipi.it

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for this compound involves the substitution of the bromine atom. This can occur through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In these reactions, the C-Br bond is oxidatively added to a palladium(0) catalyst, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product.

The tosyl group can also act as a leaving group in nucleophilic substitution reactions, although this is generally less facile than the displacement of the bromine atom. Mechanistic studies on related systems have elucidated the transition states involved in these transformations, often involving computational chemistry to model the energy profiles of different reaction pathways.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies of reactions involving this compound can provide valuable insights into reaction rates and the factors that influence them. For example, in palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst. uci.edu The electronic properties of the imidazole ring, as modulated by the tosyl group, can significantly impact the kinetics of this step.

Below is a table summarizing the key reactive sites and expected products for different reaction types with this compound.

| Reaction Type | Reactive Site | Typical Reagents | Expected Product |

| Nucleophilic Substitution | C-4 (Bromine) | Amines, Thiols, Alkoxides | 4-Substituted-1-tosyl-1H-imidazole |

| Suzuki Coupling | C-4 (Bromine) | Arylboronic acids, Pd catalyst, Base | 4-Aryl-1-tosyl-1H-imidazole |

| Heck Coupling | C-4 (Bromine) | Alkenes, Pd catalyst, Base | 4-Alkenyl-1-tosyl-1H-imidazole |

| Sonogashira Coupling | C-4 (Bromine) | Terminal alkynes, Pd/Cu catalyst, Base | 4-Alkynyl-1-tosyl-1H-imidazole |

Applications of 4 Bromo 1 Tosyl 1h Imidazole in Complex Organic Synthesis

As a Versatile Building Block in the Construction of Functional Molecules

4-Bromo-1-tosyl-1H-imidazole (C₁₀H₉BrN₂O₂S) is a heterocyclic compound recognized for its role as a versatile intermediate in organic synthesis. The molecule features a bromine atom at the 4-position of the imidazole (B134444) ring and a p-toluenesulfonyl (tosyl) group at the 1-position. This configuration provides two reactive sites for synthetic transformations. The bromine atom is amenable to substitution and various cross-coupling reactions, while the tosyl group can act as a leaving group, facilitating further modifications of the imidazole core.

The reactivity of this compound allows for the regiocontrolled synthesis of a wide array of polysubstituted imidazole derivatives. The bromine atom at the C4 position can be readily displaced or utilized in metal-catalyzed cross-coupling reactions to introduce diverse substituents.

Cross-Coupling Reactions: The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. For instance, Suzuki-Miyaura coupling with various arylboronic acids can introduce different aryl groups at the 4-position, leading to a library of 4-aryl-1-tosyl-1H-imidazoles.

Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution with nucleophiles like amines, thiols, or alkoxides, enabling the introduction of a wide range of functional groups.

Van Leusen Imidazole Synthesis: While not a direct application of the pre-formed this compound, the Van Leusen three-component reaction using tosylmethyl isocyanide (TosMIC) reagents is a powerful method for creating polysubstituted imidazoles from the ground up, demonstrating the utility of the tosyl group in imidazole synthesis. researchgate.netorganic-chemistry.org This methodology allows for the one-pot synthesis of 1,4,5-trisubstituted and 1,4-disubstituted imidazoles with predictable regiochemistry. researchgate.net

The following table illustrates the potential for creating diverse polysubstituted imidazoles starting from or through methodologies involving key features of this compound.

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | 4-Aryl-1-tosyl-1H-imidazoles |

| Heck Coupling | Alkenes, Palladium catalyst | 4-Alkenyl-1-tosyl-1H-imidazoles |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 4-Alkynyl-1-tosyl-1H-imidazoles |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | N-Aryl/Alkyl-1H-imidazol-4-amines (after de-tosylation) |

| Nucleophilic Substitution | Thiols, Base | 4-Thioether-substituted imidazoles |

The imidazole scaffold is a key component in many biologically active fused and bridged heterocyclic systems. researchgate.net this compound can serve as a key starting material for constructing these complex architectures. The reactive handles on the imidazole ring allow for annulation reactions, where additional rings are built onto the initial imidazole core.

For example, derivatives of this compound can be envisioned as precursors for imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]thiazoles. researchgate.net These nitrogen-containing bridgehead heterocyclic compounds are present in numerous marketable drugs and functional organic materials. researchgate.net The synthesis of such fused systems often involves an initial substitution or coupling reaction at the bromine-bearing carbon, followed by an intramolecular cyclization. The tosyl group can be retained or removed depending on the desired final product and synthetic strategy. Methodologies like the Van Leusen three-component reaction followed by a ring-closing metathesis (RCM) have been successfully employed to create fused bicyclic imidazole rings from simple starting materials. uwindsor.ca

Intermediate in the Preparation of Diverse Chemical Scaffolds

Beyond its direct use in building complex molecules, this compound functions as a crucial intermediate, providing access to a variety of other important chemical scaffolds and advanced synthetic precursors.

The imidazole framework is not only vital in pharmaceuticals but also in material science and agrochemistry.

Material Science: Imidazole-based compounds are used as ligands for creating advanced materials. For instance, fluorinated zeolitic-imidazolate frameworks (ZIFs), which are a class of metal-organic frameworks (MOFs), have shown enhanced hydrophobicity and mechanical stability, making them suitable for applications like mechanical energy storage systems. While this example uses a different substituted imidazole, it highlights the potential of functionalized imidazoles, accessible from precursors like this compound, in developing novel materials.

Agrochemistry: Imidazole derivatives are integral to the synthesis of various agrochemicals. The ability to systematically modify the imidazole core using this compound as a starting point allows for the generation of compound libraries that can be screened for herbicidal, fungicidal, or insecticidal activity.

The true versatility of this compound lies in its role as a precursor to other valuable synthetic intermediates. The tosyl group can be removed under reductive or basic/acidic conditions to yield 4-bromo-1H-imidazole, a fundamental building block in its own right. sigmaaldrich.com This deprotection unmasks the N-H group of the imidazole, allowing for a different set of substitution reactions at the nitrogen position.

Furthermore, 4-bromo-1,2-dimethyl-1H-imidazole, a structurally related compound, has been identified as a key building block for a range of active pharmaceutical ingredients (APIs), including inhibitors for kinases and other enzymes. thieme-connect.de The synthetic routes to such advanced intermediates often involve multi-step processes where the strategic introduction and removal of protecting groups like tosyl and reactive handles like bromine are paramount. Therefore, this compound serves as a stable, yet highly reactive, precursor that facilitates the assembly of complex and biologically relevant molecules.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Tosyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Detailed ¹H NMR data for 4-Bromo-1-tosyl-1H-imidazole is not available in the public domain. A typical analysis would identify the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants for each unique proton in the molecule, providing insights into their chemical environment and proximity to other protons.

Specific ¹³C NMR data for this compound could not be found. This technique is used to identify all unique carbon atoms in a molecule, revealing the carbon backbone of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Published High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of this compound and confirm its elemental formula (C₁₀H₉BrN₂O₂S), could not be located.

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available. Such an analysis would involve identifying the masses of fragment ions produced when the molecular ion breaks apart, which helps to confirm the connectivity of the different structural motifs within the molecule, such as the tosyl group and the bromo-imidazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds within the molecule can be determined.

The IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of the imidazole (B134444) ring, the tosyl group, and the carbon-bromine bond. The aromatic C-H stretching vibrations of both the imidazole and the tosyl group's phenyl ring typically appear above 3000 cm⁻¹. The C=N stretching vibration within the imidazole ring is a key indicator, often observed in the 1681-1611 cm⁻¹ region. researchgate.net The carbon-carbon double bond (C=C) stretching vibrations of the aromatic rings are expected around 1599 and 1489 cm⁻¹. researchgate.net

The sulfonyl group (SO₂) of the tosyl moiety gives rise to two strong, characteristic stretching bands: an asymmetric stretch and a symmetric stretch. These are typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S stretching vibration also provides evidence for the tosyl group. Furthermore, the presence of the bromine atom is confirmed by the C-Br stretching vibration, which is expected to absorb in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

A summary of the expected characteristic IR absorption bands is presented in the table below.

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Functional Group |

| > 3000 | C-H | Stretching | Aromatic (Imidazole, Phenyl) |

| 1681 - 1611 | C=N | Stretching | Imidazole Ring |

| 1599 - 1489 | C=C | Stretching | Aromatic (Imidazole, Phenyl) |

| 1350 - 1300 | S=O | Asymmetric Stretching | Sulfonyl (Tosyl) |

| 1160 - 1120 | S=O | Symmetric Stretching | Sulfonyl (Tosyl) |

| 600 - 500 | C-Br | Stretching | Bromoalkane |

This table represents expected values based on typical ranges for the specified functional groups.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While the specific crystal structure of this compound is not widely published, analysis of closely related compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, offers significant insight into its expected solid-state structure. nih.gov

Based on analogues, the compound likely crystallizes in a common space group, such as the monoclinic P2₁/c system observed for the parent 4-bromo-1H-imidazole. chemicalbook.com The molecular structure would confirm the covalent bonding of the tosyl group to the N1 position of the imidazole ring. The geometry around the sulfur atom in the tosyl group is expected to be tetrahedral. nih.gov

A key feature of the molecular conformation is the relative orientation of the imidazole and the tosyl group's phenyl ring. In similar structures, these two rings are not coplanar, adopting a twisted conformation with a significant torsion angle between them. nih.gov This arrangement minimizes steric hindrance.

| Parameter | Expected Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic | Analogy with 4-bromo-1H-imidazole chemicalbook.com |

| Space Group | P2₁/c | Analogy with 4-bromo-1H-imidazole chemicalbook.com |

| Molecular Conformation | Non-coplanar rings (imidazole and tosyl) | Steric hindrance minimization, analogy with tosyl-pyrrole structure nih.gov |

| Key Intermolecular Interactions | C-H⋯O hydrogen bonds | Presence of sulfonyl acceptors and aromatic C-H donors nih.gov |

Spectrophotometric Methods (UV-Vis) for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The groups within a molecule that absorb light are known as chromophores. msu.edu In this compound, the primary chromophore is the entire tosyl-substituted imidazole system.

The absorption of UV light excites electrons from a lower energy ground state to a higher energy excited state. The key electronic transitions for this molecule are expected to be π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions.

π→π Transitions:* These are high-energy transitions associated with the π-electron systems of the imidazole and phenyl rings. The conjugation between these rings, though limited by their non-coplanar orientation, allows for delocalization of electrons, which influences the absorption wavelength. These transitions are typically strong and are expected to result in absorption maxima (λ_max) in the shorter wavelength UV region (approximately 200-300 nm).

n→π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into an antibonding π* orbital. These transitions are generally weaker than π→π* transitions.

| Transition Type | Associated Orbitals | Expected Chromophore | Relative Intensity |

| π → π | π electron system | Imidazole and Phenyl Rings | High |

| n → π | Non-bonding electrons (N, O) | Imidazole and Sulfonyl Group | Low |

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. bldpharm.com A solution of the compound is passed through a column containing a stationary phase, and its components are separated based on their differential partitioning between the stationary and mobile phases. For this compound, Normal-Phase HPLC (NP-HPLC) has been noted as a suitable method for purity assessment. In NP-HPLC, a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate) are used. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for analysis. researchgate.net In GC, the compound is vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase. The separated components then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio. This provides a "molecular fingerprint" that confirms the identity of the compound. GC-MS is particularly useful for identifying volatile impurities and for analyzing the outcome of reactions, such as identifying trace byproducts or confirming the regiochemistry of isomeric products that may be difficult to distinguish by other means. uib.nonih.gov

| Technique | Principle of Separation | Primary Application |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity assessment of the final product. |

| GC-MS | Separation by volatility (GC) followed by mass-based detection and fragmentation analysis (MS). | Purity analysis, identification of volatile impurities, and structural confirmation of reaction products and isomers. |

Computational Chemistry and Theoretical Insights into 4 Bromo 1 Tosyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, allowing for the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method to predict a wide range of molecular properties. For 4-Bromo-1-tosyl-1H-imidazole, DFT calculations are instrumental in elucidating its geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Energetic Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*), the molecule's geometry is adjusted to find the minimum energy conformation on the potential energy surface. rsc.org This process reveals precise bond lengths, bond angles, and dihedral angles.

For this compound, the optimized structure would detail the planarity of the imidazole (B134444) ring and the orientation of the bulky tosyl group relative to it. The presence of the bromine atom and the tosyl group can induce slight distortions in the imidazole ring from its ideal geometry. iucr.org Energetic landscape analysis, performed through techniques like relaxed potential energy scans, can identify stable conformers and the energy barriers between them. This is particularly relevant for the rotation around the N-S bond connecting the imidazole and tosyl groups. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). rsc.org

Table 1: Predicted Structural Parameters for this compound

| Parameter | Description | Predicted Value (Representative) |

|---|---|---|

| C4-Br Bond Length | The distance between the C4 atom of the imidazole ring and the Bromine atom. | ~1.88 Å |

| N1-S Bond Length | The distance between the N1 atom of the imidazole ring and the Sulfur atom of the tosyl group. | ~1.75 Å |

| C-N-C Bond Angle (in imidazole) | The angle formed by the carbon and nitrogen atoms within the imidazole ring. | ~108° |

| Imid-Tosyl Dihedral Angle | The torsional angle between the plane of the imidazole ring and the phenyl ring of the tosyl group. | ~75-85° |

Electronic Structure Analysis: Charge Distribution and Dipole Moments

DFT calculations provide a detailed picture of how electrons are distributed within the molecule. Analysis of the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) population analysis reveals the partial atomic charges on each atom.

In this compound, the electron-withdrawing nature of the tosyl group and the bromine atom significantly influences the charge distribution. The oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring are expected to be regions of high electron density (negative potential), making them potential sites for electrophilic attack. Conversely, the sulfur atom and the carbon atoms attached to the electronegative groups will exhibit positive charges.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT is a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net After geometry optimization, the calculation of second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, characteristic vibrational frequencies can be predicted and assigned to specific functional groups. For instance, strong absorption bands in the IR spectrum would be expected for the S=O stretching vibrations of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and C-H stretching of the aromatic rings (~3100-3000 cm⁻¹). Comparing these predicted spectra with experimental data serves as a method of validation for the computed structure.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The spatial distribution and energy of these orbitals are key predictors of reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the phenyl ring of the tosyl group. The LUMO, conversely, is likely to be distributed over the imidazole ring, influenced significantly by the electron-withdrawing bromine atom and the sulfonyl group. The presence of the bromine atom at the 4-position is predicted to lower the energy of the LUMO, making the C4 carbon a potential site for nucleophilic attack. rsc.org This analysis helps rationalize the compound's role in chemical reactions, such as its susceptibility to nucleophilic substitution at the brominated carbon.

Table 2: Frontier Orbital Characteristics

| Orbital | Primary Location | Predicted Role in Reactivity |

|---|---|---|

| HOMO | Imidazole and Phenyl Rings | Electron donation in electrophilic aromatic substitution. |

| LUMO | Imidazole Ring (esp. C4) and Sulfonyl Group | Electron acceptance in nucleophilic attack. |

Energy Gaps and Molecular Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as the energy cost for electronic excitation is lower. irjweb.com This often correlates with enhanced charge transfer within the molecule.

For imidazole derivatives, the HOMO-LUMO gap can be tuned by the substituents. rsc.org In this compound, the electron-withdrawing tosyl and bromo groups are expected to lower the energy of both the HOMO and LUMO, but the effect on the LUMO is generally more pronounced, leading to a moderately sized energy gap. The calculated value of this gap provides a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions. For similar bromo-heterocyclic systems, this gap is often calculated to be in the range of 4-5 eV. iucr.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded: regions of negative potential (typically red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. libretexts.orguni-muenchen.de

For this compound, an MEP analysis would be expected to reveal several key features:

Negative Potential: The most negative regions would likely be concentrated around the oxygen atoms of the sulfonyl group and the N3 nitrogen of the imidazole ring (the one not bonded to the tosyl group). These sites represent the most probable locations for electrophilic attack or coordination with Lewis acids.

Positive Potential: Regions of high positive potential would be anticipated around the hydrogen atoms, particularly those on the p-toluenesulfonyl group's methyl substituent and the imidazole ring.

Influence of Substituents: The electron-withdrawing nature of both the tosyl group and the bromine atom would significantly influence the electrostatic potential of the imidazole ring, generally making the ring more electron-deficient compared to unsubstituted imidazole. The bromine atom itself can exhibit "sigma-hole" characteristics, presenting a region of positive potential on its outermost surface, making it a potential site for halogen bonding interactions.

The MEP surface provides a qualitative prediction of reactivity, guiding the understanding of how the molecule will interact with other reagents. computabio.com

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Potential | Implication for Reactivity |

|---|---|---|

| Sulfonyl Oxygen Atoms | Highly Negative (Red) | Primary sites for electrophilic attack and hydrogen bond acceptance. |

| Imidazole N3 Atom | Negative (Red/Yellow) | A key site for protonation and electrophilic attack. |

| Imidazole Ring C-H | Slightly Positive (Green/Blue) | Potential for weak interactions. |

| Tosyl Group (Aromatic Ring) | Varied (Green) | Generally neutral, influenced by the sulfonyl group. |

Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework to quantify chemical reactivity through various descriptors derived from the change in energy with respect to the number of electrons. rsc.orgnih.gov These descriptors offer quantitative insights into the stability and reactivity of a molecule. scielo.org.mx

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. orientjchem.org A high value of hardness indicates high stability and low reactivity. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) as η ≈ (E_LUMO - E_HOMO). chemmethod.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and its readiness to react. orientjchem.org

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. rsc.org A high electrophilicity index suggests a good electrophile. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO)/2). orientjchem.org

For this compound, the presence of two strong electron-withdrawing groups (tosyl and bromo) is expected to lower the energy of the LUMO significantly. This would lead to a relatively large HOMO-LUMO gap, suggesting considerable kinetic stability (high hardness). However, the low-lying LUMO would also result in a high electrophilicity index, indicating the molecule is a potent electrophile, susceptible to attack by nucleophiles.

Table 2: Illustrative Global Reactivity Descriptors for Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|

| Imidazole (Reference) | Typical Value | Typical Value | Moderate | Low |

| 1-Tosyl-1H-imidazole | Lowered | Lowered | Higher | Higher |

| 4-Bromo-1H-imidazole | Lowered | Lowered | Higher | Higher |

| This compound | Expected: Low | Expected: Very Low | Expected: High | Expected: Very High |

Note: This table is illustrative. Actual values require specific DFT calculations.

Electrophilic Parr Function (P⁺(r)): This function identifies the sites within a molecule that are most susceptible to nucleophilic attack. The analysis is based on the spin density distribution of the molecule's radical anion. researchgate.net

Nucleophilic Parr Function (P⁻(r)): This function points to the most nucleophilic sites, which are prone to electrophilic attack. It is derived from the spin density distribution of the radical cation. researchgate.net

For this compound, a Parr function analysis would likely predict:

Most Electrophilic Sites (P⁺(r)): The carbon atom bonded to the bromine (C4) would be a primary candidate for nucleophilic substitution. Other potential electrophilic sites could include the sulfur atom of the tosyl group and the C2 carbon of the imidazole ring.

Most Nucleophilic Sites (P⁻(r)): The N3 nitrogen of the imidazole ring would be the most probable site for electrophilic attack, consistent with MEP analysis. imist.ma

These predictions are invaluable for understanding the regioselectivity observed in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling. scholarsresearchlibrary.com

Molecular Dynamics (MD) Simulations and Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For chemical reactions, specialized techniques like accelerated MD or metadynamics can be used to explore reaction energy landscapes and identify likely reaction pathways, transition states, and intermediates. rsc.orgrsc.org

An MD simulation studying a reaction of this compound, for example a Suzuki-Miyaura cross-coupling reaction at the C4 position, could provide critical insights:

Conformational Dynamics: It would reveal the preferred conformations of the molecule and how its structure fluctuates in a solvent environment.

Solvent Effects: The role of solvent molecules in stabilizing intermediates and transition states could be explicitly modeled.

Reaction Mechanism: The simulation could map the step-by-step mechanism, including the oxidative addition of the palladium catalyst to the C-Br bond, transmetalation, and reductive elimination, providing a dynamic view that complements static quantum chemical calculations of transition states. mdpi.com

Aromaticity Analysis of the Imidazole Ring in Tosylated Bromoimidazoles

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electrons. It can be quantified using various computational indices.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity. unirioja.es

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization in the ring. A HOMA value of 1 signifies a fully aromatic system, while a value of 0 indicates a non-aromatic system. mdpi.com

In this compound, the imidazole ring is inherently aromatic. However, the attachment of the strongly electron-withdrawing p-toluenesulfonyl (tosyl) group at the N1 position and the bromine atom at C4 would be expected to modulate its aromaticity. Computational studies on similar substituted imidazoles show that electron-withdrawing substituents can decrease the aromatic character of the ring. acs.org An aromaticity analysis would likely show that the imidazole ring in this compound is less aromatic than unsubstituted imidazole, which has consequences for its reactivity, particularly its susceptibility to addition reactions that would disrupt the cyclic conjugation.

Table 3: Predicted Aromaticity Indices for the Imidazole Ring

| Compound | Predicted HOMA value | Predicted NICS(1) value (ppm) | Interpretation |

|---|---|---|---|

| Benzene (Reference) | ~1 | ~ -10 | Highly Aromatic |

| Imidazole (Reference) | High ( |

High Negative ( -9) | Aromatic |

| This compound | Expected: Lower than Imidazole | Expected: Less Negative than Imidazole | Aromatic, but with reduced π-delocalization due to electron-withdrawing substituents. |

Note: This table is illustrative, presenting expected trends based on established chemical principles.

Future Perspectives and Emerging Research Avenues for 4 Bromo 1 Tosyl 1h Imidazole

Development of More Efficient and Eco-Friendly Synthetic Routes

The demand for scalable and sustainable chemical processes necessitates the development of improved synthetic routes for key intermediates like 4-Bromo-1-tosyl-1H-imidazole. Future research is expected to focus on optimizing existing methods and discovering new pathways that align with green chemistry principles.

Key research objectives include:

Minimizing Protecting Group Manipulations: Developing synthetic strategies that reduce the number of steps involving the introduction and removal of the tosyl group.

Atom Economy: Designing syntheses that maximize the incorporation of starting material atoms into the final product, thereby reducing waste.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. nih.gov

Catalytic Approaches: Investigating catalytic bromination and tosylation reactions to reduce the reliance on stoichiometric reagents, which often generate significant waste.

Recent efforts in synthesizing related bromo-imidazole compounds have highlighted the feasibility of cost-effective and scalable methods, which circumvent issues like the formation of regioisomers. thieme-connect.descispace.com Adopting similar principles, such as the careful selection of starting materials and selective reaction conditions, could lead to a more commercially viable synthesis of this compound. thieme-connect.descispace.com

| Parameter | Current Approaches | Future Eco-Friendly Approaches |

|---|---|---|

| Reagents | Often stoichiometric | Catalytic, recyclable |

| Solvents | Chlorinated hydrocarbons, DMF | Water, bio-solvents, ionic liquids |

| Energy Input | Conventional heating | Microwave, ultrasound, flow heating |

| Waste Generation | Moderate to high | Minimized (high atom economy) |

| Scalability | Can be challenging | Designed for scalability and continuous production |

Exploration of Novel C-H Functionalization Strategies on the Imidazole (B134444) Ring System

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more efficient way to construct complex molecules by avoiding pre-functionalization steps. rsc.org For this compound, the C-H bonds at the C2 and C5 positions of the imidazole ring are prime targets for such transformations.

Future research in this area will likely involve:

Direct Arylation/Alkenylation: Developing palladium, rhodium, or ruthenium-catalyzed methods to directly couple aryl or vinyl groups to the C2 or C5 positions. acs.org

Site-Selectivity Control: Investigating the role of directing groups or specific catalysts to achieve high regioselectivity between the C2 and C5 positions. acs.org The inherent electronic properties of the imidazole ring, influenced by the tosyl and bromo substituents, will be a key factor in controlling the site of functionalization.

Radical-Mediated C-H Functionalization: Exploring radical-based methods for introducing alkyl, acyl, or other functional groups, which can offer complementary reactivity to transition-metal-catalyzed processes. nih.gov

These strategies would significantly expand the synthetic utility of this compound, providing rapid access to a diverse library of polysubstituted imidazole derivatives. acs.org

Expanding the Scope of Cross-Coupling Reactions with Diverse Reagents

The carbon-bromine bond at the C4 position is the most prominent reactive site for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura couplings are common, there is vast potential to expand the repertoire of reactions at this position. nih.govsemanticscholar.org

Emerging avenues for research include:

Diverse Coupling Partners: Systematically exploring a wider range of organometallic reagents in Suzuki, Stille, Hiyama, and Negishi couplings to introduce novel carbon-based fragments.

Carbon-Heteroatom Bond Formation: Applying methodologies like the Buchwald-Hartwig amination (for C-N bonds), Ullmann condensation (for C-O bonds), and related couplings for C-S and C-P bond formation.

Sonogashira and Heck Couplings: Utilizing Sonogashira coupling to introduce alkyne moieties and Heck coupling for the installation of alkenes, further diversifying the available derivatives. beilstein-journals.org

Photoredox and Dual Catalysis: Investigating modern catalytic systems that operate under milder conditions and may offer unique reactivity or functional group tolerance compared to traditional thermal methods.

| Reaction Name | Bond Formed | Typical Reagent | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | C-C (sp²) | Organoboron compounds | Synthesis of biaryls |

| Sonogashira | C-C (sp) | Terminal alkynes | Introduction of alkynyl groups |

| Heck | C-C (sp²) | Alkenes | Synthesis of stilbenes and cinnamates |

| Buchwald-Hartwig | C-N | Amines, amides | Access to arylated amines |

| Stille | C-C | Organotin compounds | Coupling under mild conditions |

Computational Design and Prediction of New Derivatives with Enhanced Reactivity or Specific Synthetic Utility

Computational chemistry provides a powerful platform for accelerating research by predicting molecular properties and reaction outcomes. For this compound, in silico methods can guide synthetic efforts and help design novel derivatives with tailored properties. rsc.org

Future computational studies could focus on:

Reactivity Mapping: Using Density Functional Theory (DFT) to calculate electron density, bond dissociation energies, and molecular orbital energies to predict the relative reactivity of the C-Br bond and the various C-H bonds.

Catalyst and Ligand Design: Modeling the transition states of potential cross-coupling or C-H functionalization reactions to design more efficient or selective catalyst systems.

Prediction of Properties: Calculating key physicochemical properties (e.g., electronic, steric) of virtual libraries of derivatives to identify candidates with desired characteristics for applications in materials science or medicinal chemistry. nih.govjcchems.com

By integrating computational predictions with experimental work, researchers can prioritize the most promising synthetic targets and reaction conditions, saving time and resources.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govnih.gov The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow systems.

Key areas for development are:

Continuous Synthesis: Designing a multi-step flow sequence for the synthesis of the parent compound itself, potentially integrating purification steps like liquid-liquid extraction or continuous crystallization. almacgroup.com

High-Throughput Experimentation: Using microreactors to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) for cross-coupling and C-H functionalization reactions.

Handling of Hazardous Reagents: Safely generating and using hazardous or unstable reagents in situ, minimizing operator exposure and the risks associated with storage and transport. thieme.de

Scale-up and Manufacturing: Developing robust, scalable flow processes for the large-scale production of the building block or its high-value derivatives for industrial applications.

The transition to continuous flow would represent a significant technological advancement in the manufacturing and utilization of this important synthetic intermediate. hybrid-chem.com

Advanced Mechanistic Studies Combining In Situ Spectroscopy and High-Level Computations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research should aim to elucidate the detailed mechanistic pathways of reactions involving this compound.

This can be achieved by:

In Situ Spectroscopic Monitoring: Employing techniques such as ReactIR (FTIR), in situ NMR, and Raman spectroscopy to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the determination of kinetic profiles.

Advanced Mass Spectrometry: Using techniques like photoionization mass spectrometry to detect and characterize reactive intermediates in the gas phase, providing insights into complex catalytic cycles. rsc.org

Combined Experimental-Computational Approach: Correlating experimental data from spectroscopic studies with high-level computational modeling (DFT) of reaction energy profiles. This synergy can provide a comprehensive picture of the reaction mechanism, including the structures of key intermediates and transition states.

Such detailed mechanistic insights will enable the rational design of more efficient and selective synthetic methods, further unlocking the potential of this compound as a cornerstone of modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-tosyl-1H-imidazole derivatives, and how are they characterized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using 4-bromo-imidazole as a starting material. For example, coupling with arylboronic acids (e.g., thiomethyl-substituted phenylboronic acids) in the presence of a palladium catalyst yields substituted imidazoles. Post-synthesis, characterization involves NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

- Key Data : Yields range from 31% to 57%, depending on substituent position and reaction optimization. TLC (Rf values ~0.50–0.65) and NP-HPLC are used for purity assessment .

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

- Methodology : ¹H NMR analysis resolves aromatic protons and substituent environments (e.g., δ 7.60–7.17 ppm for aryl groups, δ 2.42–2.47 ppm for methylthio groups). ¹³C NMR identifies carbon environments (e.g., 135–137 ppm for imidazole carbons). IR confirms functional groups (e.g., C=N stretching at ~1611 cm⁻¹) .